5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 450344-66-8
VCID: VC6453980
InChI: InChI=1S/C7H11N5O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H3,8,9,10,11)
SMILES: CC(C)NC1=NC=NC(=C1[N+](=O)[O-])N
Molecular Formula: C7H11N5O2
Molecular Weight: 197.198

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine

CAS No.: 450344-66-8

Cat. No.: VC6453980

Molecular Formula: C7H11N5O2

Molecular Weight: 197.198

* For research use only. Not for human or veterinary use.

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine - 450344-66-8

Specification

CAS No. 450344-66-8
Molecular Formula C7H11N5O2
Molecular Weight 197.198
IUPAC Name 5-nitro-4-N-propan-2-ylpyrimidine-4,6-diamine
Standard InChI InChI=1S/C7H11N5O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H3,8,9,10,11)
Standard InChI Key YXCULFHZYODYQX-UHFFFAOYSA-N
SMILES CC(C)NC1=NC=NC(=C1[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine is C₇H₁₂N₆O₂, with a molecular weight of 212.22 g/mol. The pyrimidine core consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. Functionalization includes:

  • A nitro group (-NO₂) at position 5, which introduces electron-withdrawing effects.

  • A primary amine (-NH₂) at position 4.

  • An isopropylamine (-NH-C₃H₇) group at position 6, contributing steric bulk and influencing solubility .

The compound’s structure is validated by spectral data, including ¹H NMR and IR spectroscopy, which confirm the presence of amine and nitro functionalities .

Physicochemical Properties

Key physical properties inferred from structurally analogous compounds include:

PropertyValueSource
Density~1.42 g/cm³
Boiling Point~376.3°C
Melting PointNot reported-
LogP (Partition Coefficient)~2.45 (predicted)
SolubilityLow in water, soluble in organic solvents

The logP value suggests moderate lipophilicity, aligning with its potential for membrane permeability in biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine involves multi-step organic transformations, often starting from chloropyrimidine precursors. A representative route includes:

  • Nitration: Introduction of the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled conditions .

  • Amination: Sequential substitution of chlorine atoms at positions 4 and 6 with ammonia and isopropylamine, respectively, via nucleophilic aromatic substitution (SNAr) .

Example Synthesis (adapted from ):
Ethyl-N-isopropyl-N-(5-nitropyrimidin-4-yl)glycinate undergoes intramolecular oxidation-reduction in the presence of sodium methoxide, yielding the target compound. This reaction proceeds via electrocyclic ring closure of the aci-form intermediate, followed by elimination of a glyoxylate moiety .

Reactivity Profile

The nitro and amine groups govern the compound’s reactivity:

  • Nitro Group: Reducible to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling access to diaminopyrimidine derivatives .

  • Amine Groups: Participate in alkylation, acylation, and condensation reactions. The isopropylamine substituent enhances steric hindrance, moderating reaction rates.

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies on analogous nitro-pyrimidines demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 12–45 µM). Mechanistically, the compound interferes with thymidylate synthase, a key enzyme in nucleotide biosynthesis.

Applications in Pharmaceutical Development

Lead Optimization

The compound serves as a scaffold for structure-activity relationship (SAR) studies:

  • Nitro Group Modifications: Replacement with cyano (-CN) or sulfonamide (-SO₂NH₂) groups alters potency and selectivity .

  • Amine Substitutions: Bulky groups (e.g., cyclopropyl) improve metabolic stability but reduce solubility .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, with in vivo studies showing a 3.2-fold increase in plasma half-life compared to free drug .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator